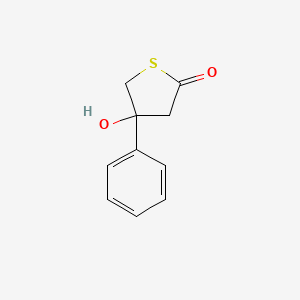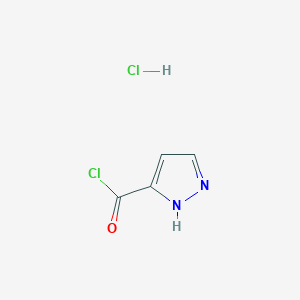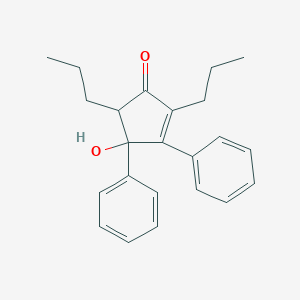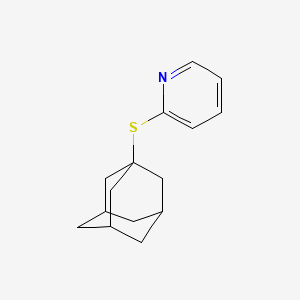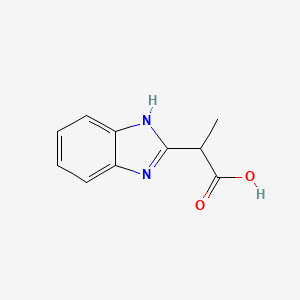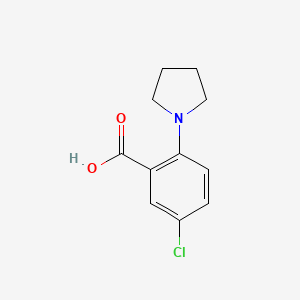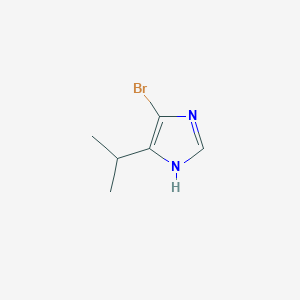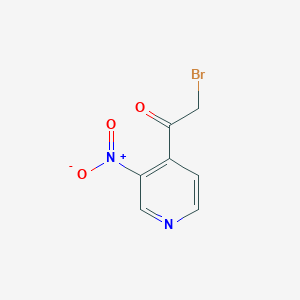
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone typically involves the bromination of 1-(3-nitro-4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-nitro-4-pyridinyl)ethanone.
Oxidation: Formation of 2-bromo-1-(3-nitro-4-pyridinyl)acetic acid.
科学的研究の応用
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-pyridinyl)ethanone
- 2-Bromo-1-(2-pyridinyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds. The specific positioning of the nitro group at the 3-position of the pyridine ring also contributes to its unique chemical properties and interactions.
特性
CAS番号 |
1202854-32-7 |
|---|---|
分子式 |
C7H5BrN2O3 |
分子量 |
245.03 g/mol |
IUPAC名 |
2-bromo-1-(3-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2 |
InChIキー |
FNNJDKAJEQNGBG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


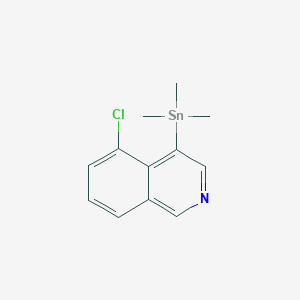
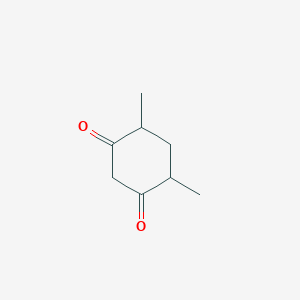
![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
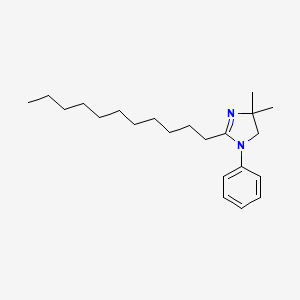
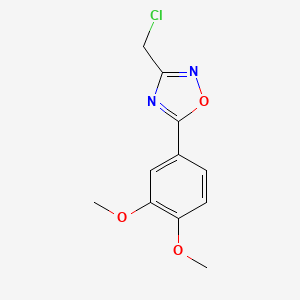
![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)
